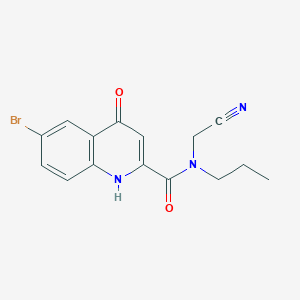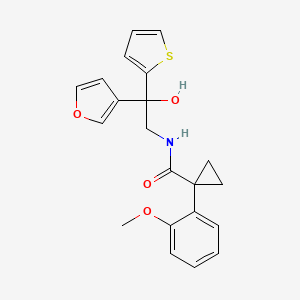
1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice in synthetic chemistry.
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of tert-butoxycarbonyl (boc)-protected amino acids . Boc-protected amino acids are commonly used in peptide synthesis, where they serve as building blocks for the formation of larger peptide chains .
Mode of Action
The compound 1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, as a Boc-protected amino acid, primarily acts as a protective agent for the amino group during peptide synthesis . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This stability allows for selective reactions to occur on other parts of the molecule without affecting the protected amino group .
Biochemical Pathways
The compound this compound plays a crucial role in the synthesis of peptides . It’s involved in the formation of peptide bonds, which are the links between individual amino acids in a peptide chain. The exact biochemical pathways affected by this compound would depend on the specific peptide being synthesized.
Pharmacokinetics
It’s known that boc-protected amino acids, in general, have properties that make them suitable for use in peptide synthesis . These properties include stability to various reaction conditions and the ability to be selectively deprotected when needed .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with the desired sequence of amino acids . The Boc group can be selectively removed when it’s no longer needed, allowing for the next step in the peptide synthesis process to occur .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain reagents can trigger the removal of the Boc group . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking electrophilic centers.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol, or a mixture of dichloromethane and TFA.
Substitution: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Scientific Research Applications
1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amino acids to prevent unwanted side reactions during peptide bond formation.
Medicinal Chemistry: In the synthesis of pharmaceutical compounds where selective protection and deprotection of functional groups are crucial.
Biological Studies: Used in the preparation of peptide-based probes and inhibitors for studying biological pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Group: Another common protecting group for amines, which is stable under acidic conditions but can be removed by catalytic hydrogenation.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Used in peptide synthesis, stable under acidic conditions, and removed under basic conditions.
Uniqueness
1-((tert-Butoxycarbonyl)amino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its ease of removal under mild acidic conditions, which minimizes the risk of side reactions and degradation of sensitive functional groups. This makes it particularly valuable in the synthesis of complex peptides and other organic molecules .
Properties
IUPAC Name |
2,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-7-6-9(10(15)16)8(2)14(7)13-11(17)18-12(3,4)5/h6H,1-5H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLQYBUKSHIQRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1NC(=O)OC(C)(C)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
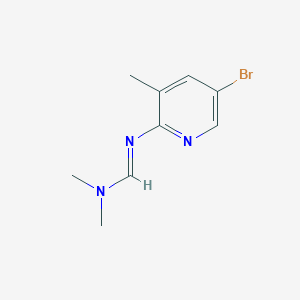
![2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2622146.png)
![1-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2622148.png)
![3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2622151.png)
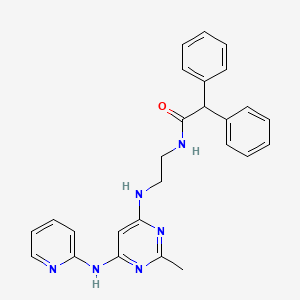
![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2622154.png)
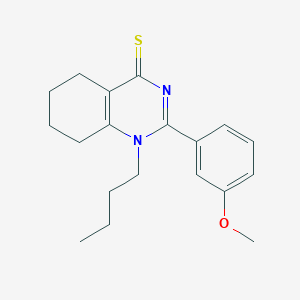
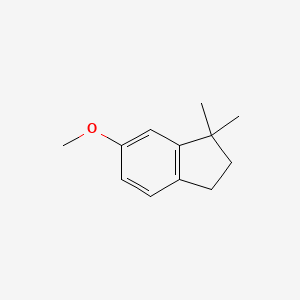
![N-[5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2622161.png)
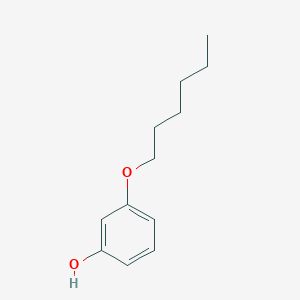
![N-(5-chloro-2-methoxyphenyl)-3-[(pyridin-4-yloxy)methyl]piperidine-1-carboxamide](/img/structure/B2622163.png)
![2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2622164.png)
